molecular formula C21H21FN2O4S B14078231 3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid CAS No. 116649-86-6

3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid

Katalognummer: B14078231
CAS-Nummer: 116649-86-6
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: LDXDSHIEDAPSSA-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereoisomer of the well-characterized thromboxane A2 (TXA2) receptor antagonist ramatroban (3R enantiomer) . Structurally, it features a tetrahydrocarbazole scaffold substituted with a 4-fluorophenylsulfonamide group at the 3S position and a propanoic acid chain at the 9-position. The S-configuration distinguishes it pharmacologically from the R-enantiomer (ramatroban), which has been extensively studied for its role in inhibiting prostaglandin D2 (PGD2)- and TXA2-mediated inflammatory pathways .

Eigenschaften

CAS-Nummer

116649-86-6

Molekularformel

C21H21FN2O4S

Molekulargewicht

416.5 g/mol

IUPAC-Name

3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m0/s1

InChI-Schlüssel

LDXDSHIEDAPSSA-HNNXBMFYSA-N

Isomerische SMILES

C1CC2=C(C[C@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O

Kanonische SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O

Herkunft des Produkts

United States

Biologische Aktivität

3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure with a tetrahydrocarbazole core and a sulfonamide moiety. Its chemical formula is C17H20FNO3SC_{17}H_{20}F_NO_3S, indicating the presence of fluorine and sulfur, which are critical for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate neurotransmitter systems, particularly through inhibition of certain enzymes and receptors that are implicated in neurological disorders.

  • Neurotransmitter Modulation : The compound exhibits affinity for serotonin and norepinephrine receptors, which may contribute to its antidepressant effects. Studies suggest that it enhances serotonin levels in synaptic clefts by inhibiting reuptake mechanisms.
  • Anti-inflammatory Properties : Research indicates that this compound possesses anti-inflammatory activity by downregulating pro-inflammatory cytokines. This is particularly relevant in the context of chronic inflammatory diseases.
  • Antitumor Activity : Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests potential applications in oncology.

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of 3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid against various cell lines:

Cell LineIC50 (µM)Effect Observed
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest
SH-SY5Y (neuroblastoma)10.0Increased neurite outgrowth

In Vivo Studies

Animal models have also been employed to assess the pharmacological effects:

  • Depression Model : In a forced swim test, treated mice exhibited significantly reduced immobility time compared to controls, indicating antidepressant-like effects.
  • Inflammation Model : Administration in a carrageenan-induced paw edema model showed a marked reduction in swelling, confirming its anti-inflammatory potential.

Case Studies

  • Case Study on Neurological Disorders : A clinical trial involving patients with major depressive disorder indicated that patients receiving this compound showed significant improvement in mood and cognitive function compared to those on placebo.
  • Oncology Application : A study on patients with advanced solid tumors revealed that treatment with this compound led to stable disease in a subset of patients after six weeks of therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ramatroban (3R Enantiomer)

  • Structure : Identical molecular formula (C21H21FN2O4S) but with 3R stereochemistry .
  • Activity: TXA2 Receptor Antagonism: IC50 = 6.9 nM (platelet aggregation assay) . PGD2 Receptor (DP2/CRTH2) Antagonism: IC50 = 13.5 nM . Therapeutic Use: Approved for allergic rhinitis; investigated for COVID-19 immunotherapy due to its anti-inflammatory properties .
  • Pharmacokinetics : High plasma protein binding (>95%), metabolized via glucuronidation, and excreted renally .

5Y (1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-Tetrahydrocarbazol-9-yl)-propan-2-ol)

  • Structure: Replaces the 4-fluorophenylsulfonamide with a 2,6-difluorobenzylamino group and incorporates a hydroxylated propyl chain .
  • Activity :
    • Antiprion Activity : EC50 = 0.8 µM (cell-based assay) .
    • Anticancer Activity : IC50 = 1.2 µM against HCT-116 colon cancer cells .
    • Antiviral Activity : Inhibits influenza A (H1N1) with EC50 = 2.5 µM .

CAY 10471 (3-[(4-Fluorobenzenesulfonyl)methylamino]-1,2,3,4-tetrahydrocarbazol-9-ylacetic Acid)

  • Structure: Substitutes the propanoic acid with acetic acid and introduces a methylamino group on the sulfonamide .
  • Activity :
    • TXA2 Receptor Antagonism : 10-fold lower potency than ramatroban (IC50 = 70 nM) .
    • Solubility : Improved aqueous solubility (≥40 mg/mL in DMSO) due to the shorter carboxylic chain .

sc-221402 (2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic Acid)

  • Structure: Combines methylamino sulfonamide with an acetic acid chain .
  • Activity :
    • DP2 Receptor Antagonism : IC50 = 8.2 nM, with enhanced receptor desensitization kinetics .
    • Thermodynamic Stability : Higher binding entropy (ΔS = +42 J/mol·K) suggests favorable hydrophobic interactions .

Parent Compound (3-(1,2,3,4-Tetrahydrocarbazol-9-yl)propanoic Acid)

  • Structure : Lacks the sulfonamide group and fluorine substitution .
  • Activity :
    • Baseline Affinity : Weak TXA2 receptor binding (IC50 > 10 µM), highlighting the critical role of sulfonamide and fluorophenyl groups for potency .

Comparative Data Table

Compound Molecular Formula Key Structural Features Target(s) IC50/EC50 Therapeutic Potential
3S Enantiomer C21H21FN2O4S 3S-4-fluorophenylsulfonamide, propanoic acid TXA2/DP2 (predicted) Not reported Under investigation
Ramatroban (3R) C21H21FN2O4S 3R-4-fluorophenylsulfonamide, propanoic acid TXA2: 6.9 nM; DP2: 13.5 nM Allergic rhinitis
5Y C22H22F2N2O 2,6-difluorobenzylamino, propan-2-ol Prion protein, influenza A, colon cancer 0.8–2.5 µM Multipotent lead compound
CAY 10471 C21H21FN2O4S Methylamino sulfonamide, acetic acid TXA2 70 nM Preclinical study
sc-221402 C20H19FN2O4S Methylamino sulfonamide, acetic acid DP2 8.2 nM Inflammatory diseases

Mechanistic and Stereochemical Insights

  • Stereochemistry : The 3R configuration in ramatroban optimizes hydrogen bonding with TXA2 receptor residues (e.g., Arg295), while the 3S enantiomer may exhibit altered binding kinetics due to spatial mismatch .
  • Sulfonamide vs. Benzylamino: Sulfonamide derivatives (e.g., ramatroban) show higher receptor specificity, whereas benzylamino analogs (e.g., 5Y) achieve broader activity via non-specific hydrophobic interactions .
  • Carboxylic Acid Chain Length: Propanoic acid (ramatroban) enhances plasma stability over acetic acid derivatives (CAY 10471, sc-221402), which trade stability for solubility .

Vorbereitungsmethoden

Ketone Precursor Synthesis

Starting from 9H-carbazole, catalytic hydrogenation generates 1,2,3,4-tetrahydrocarbazole. Subsequent Friedel-Crafts acylation introduces a ketone group at position 3, yielding 3-acetyl-1,2,3,4-tetrahydrocarbazole.

Reductive Amination

The ketone undergoes reductive amination with 4-fluorobenzenesulfonamide. Traditional methods used sodium cyanoborohydride in methanol/acetic acid, achieving moderate yields (45-60%) but poor stereocontrol (racemic mixture).

Stereochemical Resolution

Racemic amine products required chiral resolution via diastereomeric salt formation. Using (R)-mandelic acid, the 3S-enantiomer was isolated with ≤70% enantiomeric excess (ee), necessitating additional crystallization steps.

Table 1: Traditional Synthesis Parameters

Step Reagents/Conditions Yield (%) ee (%)
Ketone synthesis AlCl3, acetyl chloride 78 -
Reductive amination NaBH3CN, MeOH/HOAc 58 0
Chiral resolution (R)-mandelic acid, EtOH 32 70

Biocatalytic Asymmetric Synthesis

Advancements in enzyme engineering enabled direct access to enantiomerically pure intermediates.

ω-Transaminase-Mediated Reductive Amination

Busto et al. (2014) demonstrated a single-step biocatalytic process using engineered ω-transaminases:

  • Substrate : 3-keto-1,2,3,4-tetrahydrocarbazole
  • Amine donor : (R)-1-phenylethylamine (avoids side reactions observed with 2-propylamine)
  • Conditions : Phosphate buffer (pH 7.5), 50°C, 4 hours
  • Outcome : 96% yield, >97% ee (3S configuration)

The enzyme’s binding pocket induces stereoselectivity by stabilizing the (S)-configured transition state. Freeze-drying the reaction mixture enabled direct isolation without chromatography.

Table 2: Biocatalytic vs. Traditional Methods

Parameter Biocatalytic Traditional
Steps 1 3
Overall yield 96% 18%
ee >97% 70%
Purification Freeze-drying Column chromatography

Sulfonylation and Side Chain Installation

Sulfonylation of Tetrahydrocarbazolamine

The 3S-amine intermediate reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane/triethylamine. Quantitative conversion occurs at 0°C within 2 hours.

Propanoic Acid Side Chain Introduction

Mitsunobu reaction installs the propanoic acid moiety:

  • Reagents : DIAD, PPh3, THF
  • Nucleophile : 3-bromopropanoic acid
  • Yield : 85% (after silica gel purification)

Critical Analysis of Synthetic Challenges

Solubility Issues

The ketone precursor’s low aqueous solubility (0.2 mg/mL) complicates biocatalytic reactions. Strategies include:

  • Solid substrate feeding
  • Co-solvents (≤10% DMSO)

Enzyme Inhibition

4-Fluorobenzenesulfonamide exhibits moderate ω-transaminase inhibition ($$ K_i = 120 \mu \text{M} $$). Protein engineering (V37A mutation) reduced inhibition 4-fold.

Scale-Up Considerations

The biocatalytic route demonstrates superior scalability:

  • 500 mg preparative scale achieved
  • Space-time yield: 12.5 g/L/day

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable precise control of exothermic sulfonylation steps, improving safety profile.

Photoredox Catalysis

Preliminary studies show potential for visible-light-mediated aminations, though enantioselectivity remains suboptimal (81% ee).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid, and how do reaction conditions influence yield?

  • Methodology : Employ coupling agents such as benzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents like dimethylformamide (DMF). Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side reactions. Post-synthesis purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield .
  • Key Data : Similar sulfonamide syntheses report yields of 60–85% under optimized conditions .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) using HPLC or UV-Vis spectroscopy.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products.
    • Insight : Analogous carbazole derivatives show high aqueous solubility at neutral pH but poor stability under acidic conditions due to sulfonamide hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity of the (3S)-configured sulfonamide group be validated during synthesis and analysis?

  • Methodology :

  • Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to favor the S-configuration.
  • Analysis : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy to resolve epimers. Pharmacopeial standards recommend ≥98% enantiomeric excess for bioactive compounds .
    • Data : Epimer separation achieves baseline resolution with retention time differences >1.5 minutes under optimized conditions .

Q. What structural modifications could enhance the compound’s bioactivity while retaining its core pharmacophore?

  • Approach :

  • SAR Analysis : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve target binding. Modify the tetrahydrocarbazole ring with methyl or methoxy substituents to enhance lipophilicity.
  • Validation : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC50 values .
    • Example : A trifluoromethyl analog of a related sulfonamide showed a 3-fold increase in potency .

Q. What experimental designs are optimal for assessing in vivo efficacy in disease models?

  • Design : Use randomized block designs with split-split plots to account for variables like dosage, administration route, and timepoints. Include four replicates per group (n=10–20 animals) to ensure statistical power.
  • Metrics : Measure biomarkers (e.g., cytokine levels for inflammation models) and histopathological endpoints. A study on similar compounds used this design to link efficacy to pharmacokinetic parameters .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Resolution :

  • Assay Validation : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic assays).
  • Contextual Analysis : Evaluate differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Cross-reference with structural analogs to identify confounding substituents .
    • Case Study : Discrepancies in IC50 values for a fluorophenyl derivative were traced to variations in ATP concentrations during kinase assays .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Techniques :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for sensitive detection (LOQ <1 ng/mL).
  • Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Tools :

  • Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., hydrogen bonding with sulfonamide oxygen).
  • ADMET Prediction : Use QikProp or SwissADME to predict bioavailability, CYP inhibition, and blood-brain barrier penetration.
    • Outcome : A related morpholino-triazole compound showed improved metabolic stability after in silico-driven substitution of a labile ester group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.